molecular formula C16H17N3O3S B14951891 N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B14951891
M. Wt: 331.4 g/mol
InChI Key: WMKBMGUCLLIACT-UHFFFAOYSA-N
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Description

N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is known for its unique chemical structure, which includes a benzoxadiazole ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methyl-6-(propan-2-yl)aniline with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the benzoxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxadiazole derivatives.

Scientific Research Applications

N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological macromolecules, leading to changes in their function. The sulfonamide group can form hydrogen bonds with target proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzene ring structure.

    Imidazole Derivatives: Compounds with a five-membered ring containing nitrogen atoms, similar to the benzoxadiazole ring.

    Pyrrole Derivatives: Compounds with a five-membered ring containing nitrogen, similar to the benzoxadiazole structure.

Uniqueness

N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole ring and a sulfonamide group This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C16H17N3O3S/c1-10(2)12-7-4-6-11(3)15(12)19-23(20,21)14-9-5-8-13-16(14)18-22-17-13/h4-10,19H,1-3H3

InChI Key

WMKBMGUCLLIACT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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